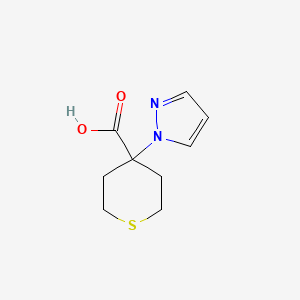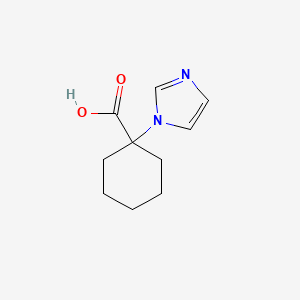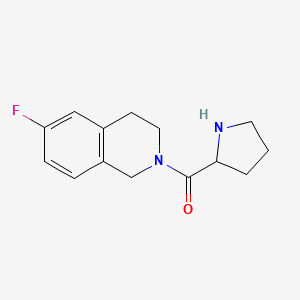
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MP-10 and has been synthesized using various methods.
作用机制
The exact mechanism of action of MP-10 is not fully understood. However, studies have shown that MP-10 can modulate the activity of various signaling pathways in the brain. MP-10 has been found to activate the PI3K/Akt pathway, which is involved in cell survival and growth. MP-10 has also been shown to inhibit the JNK pathway, which is involved in cell death.
Biochemical and Physiological Effects:
MP-10 has been found to have various biochemical and physiological effects. MP-10 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. MP-10 has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
实验室实验的优点和局限性
One of the advantages of using MP-10 in lab experiments is its neuroprotective effects. MP-10 can protect neurons from damage caused by ischemic stroke and other neurodegenerative diseases. Another advantage of using MP-10 is its anti-inflammatory effects. MP-10 can reduce the production of pro-inflammatory cytokines, which can be useful in studying various inflammatory diseases.
However, one of the limitations of using MP-10 in lab experiments is its limited solubility in water. MP-10 is a hydrophobic compound and may require the use of organic solvents for its dissolution. Another limitation of using MP-10 is its potential toxicity. Further studies are needed to determine the safe dosage of MP-10 for various applications.
未来方向
There are several future directions for the research on MP-10. One of the future directions is to study the potential applications of MP-10 in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the effects of MP-10 on the gut-brain axis. MP-10 has been found to have anti-inflammatory effects, and its potential role in reducing gut inflammation and improving gut health needs to be explored. Additionally, further studies are needed to determine the optimal dosage of MP-10 for various applications and to study its long-term effects.
Conclusion:
In conclusion, MP-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of MP-10 involves the reaction of 2-amino-5-methylpyrazine with 2-methyl-6-isobutylphenyl isocyanate in the presence of a base. MP-10 has been found to have neuroprotective and anti-inflammatory effects and can modulate various signaling pathways in the brain. MP-10 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of MP-10 involves the reaction of 2-amino-5-methylpyrazine with 2-methyl-6-isobutylphenyl isocyanate in the presence of a base. This reaction yields MP-10 as a white solid in good yields. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
MP-10 has been found to have potential applications in various areas of scientific research. One of the primary applications of MP-10 is in the field of neuroscience. MP-10 has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. MP-10 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10(2)13-7-5-6-11(3)15(13)19-16(20)14-9-17-12(4)8-18-14/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUHWPKTPEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)



![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)



